Cas no 2229571-40-6 (2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine)

2,2-Dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a structurally unique cyclopropylamine derivative featuring a phenyl-substituted pyrazole moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its rigid cyclopropane ring and aromatic functionality, which may enhance binding affinity and metabolic stability. The presence of the pyrazole group offers opportunities for further derivatization, making it a versatile building block for drug discovery. Its well-defined stereochemistry and synthetic accessibility contribute to its utility in medicinal chemistry research. The compound's stability under typical reaction conditions allows for broad applicability in multi-step synthetic routes.
2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine structure
2229571-40-6 structure
Product Name:2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
CAS No:2229571-40-6
MF:C14H17N3
MW:227.304882764816
CID:6129468
PubChem ID:165855876
Update Time:2025-10-22

2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
    • EN300-1862693
    • 2229571-40-6
    • Inchi: 1S/C14H17N3/c1-13(2)9-14(13,15)11-8-16-17-12(11)10-6-4-3-5-7-10/h3-8H,9,15H2,1-2H3,(H,16,17)
    • InChI Key: YIYQKMDULBOMKA-UHFFFAOYSA-N
    • SMILES: NC1(C2C=NNC=2C2C=CC=CC=2)CC1(C)C

Computed Properties

  • Exact Mass: 227.142247555g/mol
  • Monoisotopic Mass: 227.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Research Briefing on 2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS: 2229571-40-6)

The compound 2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS: 2229571-40-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds, which are of particular interest in medicinal chemistry. The presence of both a pyrazole and a cyclopropane ring in its structure contributes to its versatility in chemical reactions, enabling the development of diverse derivatives with varied pharmacological profiles. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.

In terms of biological activity, preliminary in vitro studies suggest that 2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine exhibits promising inhibitory effects on specific enzymatic targets, such as kinases involved in inflammatory pathways. These findings are supported by molecular docking simulations, which indicate strong binding affinities to the active sites of these enzymes. Further investigations are underway to elucidate the compound's mechanism of action and its potential as an anti-inflammatory or anticancer agent.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early results indicate favorable bioavailability and metabolic stability, making it a viable candidate for further preclinical development. However, challenges remain in optimizing its solubility and minimizing potential off-target effects, which are critical for its progression to clinical trials.

In conclusion, 2,2-dimethyl-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine represents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure and preliminary biological data warrant further exploration, particularly in the context of targeted drug design. Future research should focus on refining its synthetic pathways, expanding its derivative library, and conducting in vivo studies to validate its efficacy and safety.

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